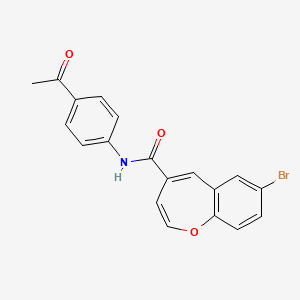

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

Description

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Properties

IUPAC Name |

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3/c1-12(22)13-2-5-17(6-3-13)21-19(23)14-8-9-24-18-7-4-16(20)11-15(18)10-14/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKJEEUMYZRVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a brominated phenol derivative.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the acetylated benzoxepine with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the acetyl group to an alcohol.

Substitution: The bromine atom in the benzoxepine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may find use in the development of new catalysts or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

Uniqueness

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine ring fused with a brominated phenyl group and an acetylated phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzoxepine ring through cyclization reactions. Key steps include:

- Formation of the Benzoxepine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Substituents : The acetylphenyl and bromine groups are introduced in subsequent steps, often requiring specific catalysts and solvents to optimize yield and purity.

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For instance:

- Antileishmanial Activity : A study identified analogues with sub-micromolar proliferation inhibitory activity against Leishmania mexicana amastigotes, suggesting potential for treating leishmaniasis .

- Anticancer Evaluations : Benzoxepines have been reported to possess anticancer properties, with studies indicating their ability to inhibit cancer cell proliferation through various mechanisms .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may function as an enzyme inhibitor, modulating pathways critical for disease progression.

- Receptor Interaction : It has been investigated for its potential as a receptor ligand, influencing various signaling pathways in cells .

Table 1: Summary of Biological Activities

Case Study: Antileishmanial Activity Evaluation

In a recent study, a series of compounds derived from benzoxepines were evaluated for their antileishmanial properties. One particular analogue exhibited promising results with sub-micromolar activity against L. mexicana, highlighting the therapeutic potential of this class of compounds . The study also noted good selectivity towards host macrophages, which is crucial for minimizing side effects.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide?

Methodological Answer: The synthesis typically involves coupling the 7-bromo-1-benzoxepine-4-carboxylic acid moiety with 4-acetylaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or DCC with HOBt to form an active ester intermediate .

- Amidation : React the activated acid with 4-acetylaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Table 1: Example Synthetic Workflow

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 7-Bromo-1-benzoxepine-4-carboxylic acid, EDCI, HOBt, DMF | Carboxylic acid activation |

| 2 | 4-Acetylaniline, RT, 24h | Amide bond formation |

| 3 | Column chromatography (EtOAc/hexane 3:7) | Purification |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Parameters

| Technique | Critical Data Points |

|---|---|

| 1H NMR | δ 10.1 (s, 1H, CONH), δ 8.2 (d, J=8 Hz, 2H, Ar-H), δ 2.6 (s, 3H, COCH₃) |

| ESI-MS | [M+H]+: 392.04 (calc.), 392.05 (obs.) |

Q. How should researchers ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- In Vitro Assays :

- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for protease targets). Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., cyclic GMP-AMP synthase) .

- Controls : Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., ITC for binding thermodynamics) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Reproducibility : Test multiple batches of the compound to rule out synthesis variability .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., bacterial growth inhibition for antimicrobial studies) .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental variability .

Q. How can protein-ligand interactions be studied for this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., human cGAMP synthase). Use SHELXL for refinement to resolve binding modes (e.g., hydrogen bonds with acetyl group) .

- Molecular Dynamics (MD) Simulations : Simulate ligand binding over 100 ns to assess stability of interactions (e.g., bromine’s hydrophobic contacts) .

Q. Table 3: Crystallography Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Resolution | 1.8 Å |

| R-factor | 0.18 |

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methyl groups) .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Q. Table 4: Example SAR Data

| Analog | Substituent | IC₅₀ (μM) |

|---|---|---|

| 1 | 7-Br | 0.45 |

| 2 | 7-Cl | 1.20 |

| 3 | 7-CH₃ | 5.60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.